N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Research has demonstrated the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, including structures related to the specified compound, showcasing their potential as anticancer and anti-5-lipoxygenase agents. Such derivatives have been synthesized through various chemical reactions and evaluated for their cytotoxic and enzyme inhibition activities, indicating a structure-activity relationship (SAR) that informs further medicinal chemistry efforts (Rahmouni et al., 2016).
Antitubercular and Antibacterial Activity
Some derivatives of the specified compound have been synthesized and shown to exhibit moderate antitubercular activity against Mycobacterium tuberculosis (Amini et al., 2008). Furthermore, related compounds have been assessed for their antibacterial activity, providing insights into their potential use in combating bacterial infections (Kostenko et al., 2008).
Antimicrobial Properties
New heterocycles incorporating similar pyrimidin-4-one moieties have demonstrated promising antimicrobial activities, highlighting their potential in developing new antibacterial and antifungal agents. The synthesis of these compounds and their biological evaluation against a variety of microbial strains underscore their relevance in addressing resistant microbial infections (Gein et al., 2015).
Enzymatic Activity Modulation
Further research has explored the impact of related compounds on enzymatic activities, particularly cellobiase, indicating their potential utility in biotechnological applications and as tools for studying enzyme mechanisms (Abd & Gawaad, 2008).
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, are known to have versatile biological activities and can target a variety of cellular components .
Mode of Action
Related compounds, such as pyrido[2,3-d]pyrimidines, are known to exhibit anti-tumor, antibacterial, antifungal, and cns depressant activities . They can inhibit tumor cell lines in culture, and this activity is attributed to the inhibition of dihydrofolate reductase (DHFR), mTOR kinase inhibitors, and cytotoxic agents .
Biochemical Pathways
Related compounds, such as pyrido[2,3-d]pyrimidines, are known to inhibit toxoplasma gondii (tg) and pneumocystis carinii (pc) of tumor cell lines in culture . This suggests that the compound may interfere with the life cycle of these organisms or the biochemical pathways within these cells.
Result of Action
Related compounds, such as pyrido[2,3-d]pyrimidines, are known to exhibit anti-tumor, antibacterial, antifungal, and cns depressant activities . This suggests that the compound may have similar effects.
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-8-11(24-9(2)18-8)13(21)17-6-7-20-14(22)10-4-3-5-16-12(10)19-15(20)23/h3-5H,6-7H2,1-2H3,(H,17,21)(H,16,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCDMLBWFROEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide |
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